1-Methylguanosine

概要

説明

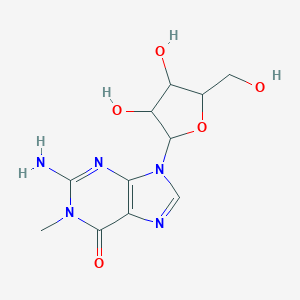

N1-Methylguanosine is a methylated nucleoside derived from guanosine. It is characterized by the addition of a methyl group at the nitrogen-1 position of the guanine base. This compound is a significant biomarker in various biological processes and has been studied extensively for its role in RNA modification and potential implications in disease states .

準備方法

合成経路と反応条件: N1-メチルグアノシンは、いくつかの化学経路を通じて合成することができます。一般的な方法の1つは、水素化ナトリウムなどの塩基の存在下で、ヨウ化メチルを使用してグアノシンをメチル化することです。この反応は通常、完全なメチル化を確実にするために、ジメチルホルムアミドなどの無水溶媒中で高温で行われます。

工業生産方法: N1-メチルグアノシンの工業生産は、しばしば、自動化された反応器を使用した大規模なメチル化反応を含みます。このプロセスは、目的の生成物を単離するために、高速液体クロマトグラフィーなどの厳格な精製技術を採用し、高収率と高純度のために最適化されています。

化学反応の分析

反応の種類: N1-メチルグアノシンは、次のようなさまざまな化学反応を受けます。

酸化: N1-メチルグアニン誘導体を形成するために酸化することができます。

還元: 還元反応は、ジヒドロ-N1-メチルグアノシンの形成につながる可能性があります。

置換: N1-メチルグアノシンは、メチル基を他の官能基に置き換えることができる求核置換反応に参加することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: チオールやアミンなどの求核剤は、塩基性条件下で使用されます。

主な生成物: これらの反応から形成される主な生成物には、さまざまなメチル化および脱メチル化グアノシン誘導体が含まれ、これらはしばしば、その生物活性と潜在的な治療用途について研究されています .

4. 科学研究への応用

N1-メチルグアノシンは、幅広い科学研究への応用があります。

化学: メチル化反応とヌクレオシド化学を研究するためのモデル化合物として使用されます。

生物学: N1-メチルグアノシンは、RNA修飾における主要なプレーヤーであり、RNAの安定性、スプライシング、翻訳に影響を与えます。

医学: 尿中のN1-メチルグアノシンのレベル上昇は、特定のがんと関連しており、がんの診断と予後のための潜在的なバイオマーカーとなっています。

科学的研究の応用

Cancer Diagnostics

Recent studies have highlighted the potential of m1G as a biomarker for cancer detection. Research utilizing urinary RNA metabolites has shown that profiling modified nucleosides, including m1G, can aid in distinguishing between cancerous and non-cancerous states. For instance, a study demonstrated that using support vector machine (SVM) techniques to analyze urinary excreted nucleosides yielded high sensitivity and specificity in classifying bladder cancer patients based on their metabolic profiles .

| Study | Application | Sensitivity | Specificity |

|---|---|---|---|

| Mao et al. | Bladder Cancer Detection | 90% | 100% |

| Research Group | Modified Nucleosides Profiling | 94% | 86% |

tRNA Modification and Protein Translation

1-Methylguanosine is crucial for the proper functioning of tRNA molecules. It is involved in decoding processes, influencing the accuracy and efficiency of protein translation. The modification at position 37 (m1G37) has been shown to prevent frameshifting errors during translation . Studies on organisms such as Escherichia coli and Salmonella typhimurium indicate that m1G37 is essential for maintaining reading frame integrity during protein synthesis .

- Key Findings:

- Deficiency in m1G37 leads to increased frameshifting errors.

- The modification is conserved across various species, underscoring its evolutionary significance.

RNA Stability and Function

Research has demonstrated that m1G modifications can affect the stability and localization of mRNAs within cells. In yeast (Saccharomyces cerevisiae), the introduction of m1G into mRNA codons was found to impede amino acid incorporation during translation, indicating a regulatory role in protein synthesis . This suggests that m1G modifications are not merely structural but also functional, influencing gene expression dynamics.

Case Study 1: Urinary Metabolomics in Cancer Detection

A comprehensive study profiled urinary metabolites from breast cancer patients, identifying significant variations in modified nucleosides, including m1G. The findings suggest that urinary m1G levels could serve as a non-invasive biomarker for early cancer detection, with implications for patient monitoring and treatment efficacy .

Case Study 2: Impact on tRNA Functionality

In a study focusing on Arabidopsis thaliana, researchers investigated the role of AtTrm5a in catalyzing m1G formation on tRNAs. The results indicated that this modification was critical for vegetative growth and reproductive success, highlighting its importance beyond mere structural roles .

作用機序

N1-メチルグアノシンは、主にRNA修飾における役割を通じてその効果を発揮します。グアノシンの窒素-1位におけるメチル化は、通常の塩基対形成を妨げ、RNAの構造と機能に影響を与えます。この修飾は、次のようなさまざまな分子標的と経路に影響を与える可能性があります。

RNA安定性: メチル化は、酵素による分解から保護することにより、RNAの安定性を高める可能性があります。

翻訳調節: リボソーム結合と開始に影響を与えることにより、翻訳プロセスを調節することができます。

遺伝子発現: N1-メチルグアノシンは、RNAスプライシングと輸送に影響を与えることにより、遺伝子発現パターンを変える可能性があります.

6. 類似化合物の比較

N1-メチルグアノシンは、その特定のメチル化部位とその生物学的効果のために、メチル化ヌクレオシドの中で独特です。類似の化合物には、次のようなものがあります。

N7-メチルグアノシン: 窒素-7位でメチル化され、mRNAのキャップと安定性に関与しています。

N2,2-ジメチルグアノシン: 窒素-2位でメチル化され、tRNAの修飾と機能に関与しています。

N1-メチルアデノシン: アデノシンの窒素-1位でメチル化され、別の重要なRNA修飾であり、異なる生物学的役割を持っています.

N1-メチルグアノシンは、RNAの構造と機能に対するその特定の影響により際立っており、さまざまな科学分野における研究にとって貴重な化合物となっています。

類似化合物との比較

N1-Methylguanosine is unique among methylated nucleosides due to its specific methylation site and biological effects. Similar compounds include:

N7-Methylguanosine: Methylated at the nitrogen-7 position, it plays a role in mRNA capping and stability.

N2,2-Dimethylguanosine: Methylated at the nitrogen-2 position, it is involved in tRNA modification and function.

N1-Methyladenosine: Methylated at the nitrogen-1 position of adenosine, it is another important RNA modification with distinct biological roles.

Nthis compound stands out due to its specific impact on RNA structure and function, making it a valuable compound for research in various scientific fields.

生物活性

1-Methylguanosine (m¹G) is a methylated derivative of guanosine, characterized by the addition of a methyl group at the N-1 position of the guanine base. This modification plays crucial roles in various biological processes, particularly in RNA metabolism and function. This article explores the biological activity of this compound, including its synthesis, functional implications, and effects on translation and cellular processes.

Synthesis and Enzymatic Formation

This compound is synthesized through methyltransferase enzymes. In eukaryotes, the enzyme Trm5 is responsible for catalyzing the formation of m¹G at position 37 of tRNA molecules. This modification is conserved across many organisms, highlighting its evolutionary significance. In Saccharomyces cerevisiae (yeast), the m¹G modification is crucial for maintaining translational accuracy and efficiency.

Key Enzymes Involved

| Enzyme | Organism | Function |

|---|---|---|

| Trm5 | Eukaryotes | Methylates guanosine at position 37 in tRNA |

| TrmD | E. coli | Methylates guanosine at position 37 in tRNA |

| Trm10 | Various organisms | Catalyzes m¹G formation at different tRNA positions |

Functional Implications

The presence of this compound in tRNA is essential for proper decoding during protein synthesis. Research indicates that m¹G modifications can influence ribosome function, particularly affecting translation elongation rates. For instance, studies conducted using reconstituted translation systems have shown that the introduction of m¹G into mRNA codons can slow down amino acid addition by ribosomes, indicating a potential regulatory role in protein synthesis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Translation Efficiency : A study demonstrated that the incorporation of this compound into S. cerevisiae mRNA significantly affected translation elongation rates. The findings suggested that m¹G acts as a modulator of ribosomal activity, potentially leading to slower protein synthesis under certain conditions .

- Cell Growth and Development : In Arabidopsis thaliana, knock-out mutants lacking m¹G showed impaired vegetative growth and reproductive development. This highlights the importance of m¹G modifications in plant biology and their role in growth regulation .

- Mutagenic Properties : While not directly related to m¹G itself, studies on other methylated guanines have shown that methylation can lead to mutagenic effects during transcription. For example, O6-methylguanine has been linked to increased frameshifting errors in various organisms, suggesting that similar mechanisms might be relevant for understanding the effects of m¹G .

Biological Roles Beyond Translation

Beyond its role in translation, this compound may also serve as a secondary metabolite with potential signaling functions within cells. It has been detected in various food sources, suggesting a possible biomarker role for dietary intake assessments . Furthermore, as a non-essential metabolite, it may contribute to cellular defense mechanisms or play roles in intercellular signaling pathways .

特性

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-15-9(20)5-8(14-11(15)12)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAIYTHAJQNQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862842 | |

| Record name | 2-Amino-1-methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-65-0 | |

| Record name | 1-Methylguanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。